7-Hydrazinylquinoline hydrochloride

Descripción general

Descripción

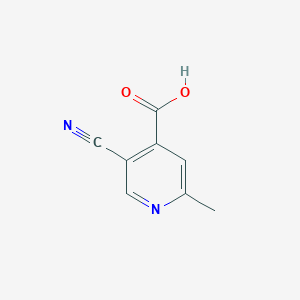

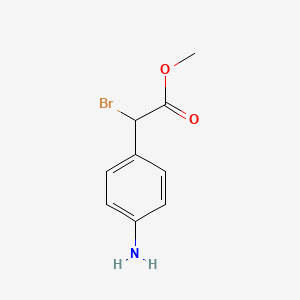

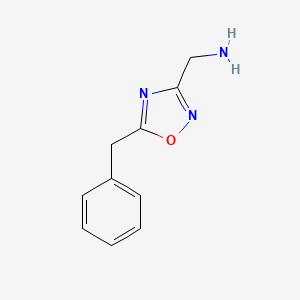

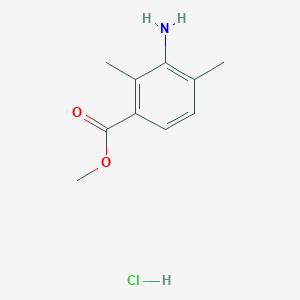

7-Hydrazinylquinoline hydrochloride is a chemical compound with the molecular formula C9H10ClN3 . It has a molecular weight of 195.65 . This compound is used in various applications in scientific research.

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

The molecular structure of 7-Hydrazinylquinoline hydrochloride is represented by the formula C9H10ClN3 . The average mass is 195.649 Da and the monoisotopic mass is 195.056320 Da .

Physical And Chemical Properties Analysis

7-Hydrazinylquinoline hydrochloride is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

7-Hydrazinylquinoline hydrochloride derivatives have been explored for their antimicrobial and antifungal properties. For example, compounds synthesized from 7-hydrazinylquinoline showed promising antifungal activity against Candida albicans and Aspergillus niger, highlighting their potential as bases for developing new antimicrobial agents (Alagarsamy et al., 2006).

Anticancer and Antiviral Activities

7-Hydrazinylquinoline hydrochloride derivatives have been synthesized for potential anticancer and antiviral applications. Some derivatives exhibited broad-spectrum activity against various cancer cell lines, indicating their potential in cancer therapy. Additionally, weak antiviral activity against Herpes Simplex virus type-1 (HSV-1) was observed, suggesting a pathway for further exploration in antiviral drug development (El-Tombary & El‐Hawash, 2014).

Antitumor and Antimalarial Agents

Novel analogs derived from 7-hydrazinylquinoline have shown significant antitumor and antimalarial activities. These compounds, upon evaluation, displayed remarkable inhibition against various cancer cell lines and Plasmodium falciparum, the parasite responsible for malaria, underscoring the compound's utility in developing treatments for both cancer and malaria (Insuasty et al., 2013).

Antibacterial Activity

7-Hydrazinylquinoline hydrochloride has been utilized in the synthesis of new derivatives with potent antibacterial activity. These derivatives were effective in inhibiting the growth of Bacillus subtilis and Aspergillus niger at specific concentrations, demonstrating the compound's contribution to the development of new antibacterial agents (Le, Pham, & Nguyen, 2018).

Antimycobacterial Activity

Derivatives of 7-hydrazinylquinoline have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds showed promising inhibitory activity, offering a new avenue for tuberculosis treatment research (Salve, Alegaon, & Sriram, 2017).

Mecanismo De Acción

While the specific mechanism of action for 7-Hydrazinylquinoline hydrochloride is not mentioned in the search results, it’s known that quinoline hydrazide/hydrazone derivatives can act at various bacterial targets such as DNA gyrase, glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP reductase .

Safety and Hazards

7-Hydrazinylquinoline hydrochloride is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

quinolin-7-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-12-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6,12H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRVBHXQGNHQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)NN)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855893 | |

| Record name | 7-Hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydrazinylquinoline hydrochloride | |

CAS RN |

15794-14-6 | |

| Record name | 7-Hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)

![tert-Butyl 7-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1512627.png)